molecular formula C21H19NO4S B2448348 N-(2-phenoxyphenyl)-2-tosylacetamide CAS No. 895452-53-6

N-(2-phenoxyphenyl)-2-tosylacetamide

Cat. No.: B2448348
CAS No.: 895452-53-6
M. Wt: 381.45
InChI Key: PCANVBMNHMOUDV-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-2-tosylacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxyphenyl group and a tosyl group attached to the acetamide moiety

Mechanism of Action

Target of Action

N-(2-phenoxyphenyl)-2-tosylacetamide is a complex organic compound that interacts with specific targets in the body. The primary target of this compound is the Translocator Protein (TSPO) . TSPO, also known as the peripheral benzodiazepine receptor, plays a crucial role in the physiological control of synaptic plasticity and neurological disorders .

Mode of Action

The compound acts as a partial agonist for the TSPO . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the TSPO, triggering a series of biochemical reactions. The exact nature of these reactions and the resulting changes are still under investigation.

Biochemical Pathways

It is known that tspo is involved in a variety of biological processes, including cholesterol transport and steroid hormone synthesis . Therefore, it is plausible that this compound, through its interaction with TSPO, could influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with TSPO. Given TSPO’s role in neurological function, it is possible that the compound could have effects on synaptic plasticity and potentially influence neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-2-tosylacetamide typically involves the reaction of 2-phenoxyaniline with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenoxyphenyl)-2-tosylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium methoxide in methanol

Major Products Formed:

    Oxidation: Formation of corresponding sulfonic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted acetamides

Scientific Research Applications

N-(2-phenoxyphenyl)-2-tosylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

N-(2-phenoxyphenyl)-2-tosylacetamide can be compared with other similar compounds, such as:

  • N-(2-phenoxyphenyl)methanesulfonamide
  • N-(2-phenoxyphenyl)-2-methoxyacetamide

Uniqueness:

  • This compound is unique due to the presence of both phenoxyphenyl and tosyl groups, which confer specific chemical properties and reactivity.
  • N-(2-phenoxyphenyl)methanesulfonamide lacks the acetamide moiety, which may affect its biological activity.
  • N-(2-phenoxyphenyl)-2-methoxyacetamide has a methoxy group instead of a tosyl group, leading to different chemical reactivity and potential applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-16-11-13-18(14-12-16)27(24,25)15-21(23)22-19-9-5-6-10-20(19)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCANVBMNHMOUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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